molecular formula C27H22N2O4S B11326021 Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11326021
M. Wt: 470.5 g/mol
InChI Key: STUQYYGOERVWIF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a phenyl group, among other functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the furan ring: This step may involve the use of furan-2-carbaldehyde in the initial condensation reaction.

    Addition of the cyano group: This can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the phenyl and sulfanyl groups: These groups can be introduced through various substitution reactions, often involving the use of phenyl halides and thiol compounds.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes a variety of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and sulfanyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Reagents such as halogens and nucleophiles like thiols are commonly used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyridines, amines, and carboxylic acids.

Scientific Research Applications

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a calcium channel blocker, which could make it useful in the treatment of cardiovascular diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Used for its vasodilatory effects in the management of hypertension and angina.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to these other compounds.

Properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 5-cyano-4-(furan-2-yl)-6-phenacylsulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H22N2O4S/c1-2-32-27(31)24-23(22-14-9-15-33-22)20(16-28)26(29-25(24)19-12-7-4-8-13-19)34-17-21(30)18-10-5-3-6-11-18/h3-15,23,29H,2,17H2,1H3

InChI Key

STUQYYGOERVWIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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